

Quantum yield and extinction coefficient of Cy3.5.

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An In-depth Technical Guide to the Photophysical Properties of Cyanine 3.5

For researchers, scientists, and professionals in drug development, the precise characterization of fluorescent probes is paramount for the generation of reliable and reproducible data. Cyanine 3.5 (**Cy3.5**), a synthetic polymethine dye, is a prominent fluorophore utilized in a variety of biological applications, including fluorescence microscopy, flow cytometry, and immunoassays, due to its brightness and photostability.[1] This guide provides a comprehensive overview of its core photophysical properties—molar extinction coefficient and fluorescence quantum yield—along with detailed experimental protocols for their determination.

Core Photophysical Properties of Cy3.5

The brightness of a fluorophore is a direct function of its ability to absorb light (molar extinction coefficient) and efficiently convert that absorbed light into emitted fluorescence (quantum yield). The spectral properties of **Cy3.5** can exhibit slight variations depending on its molecular environment, such as the solvent and conjugation to biomolecules.[2] The data presented below is a consolidation of reported values for **Cy3.5**.

Table 1: Quantitative Photophysical Properties of Cy3.5



Property	Value Range	Notes
Molar Extinction Coefficient (ε)	116,000 - 150,000 M ⁻¹ cm ⁻¹	A measure of how strongly the dye absorbs light at its excitation maximum.[2][3][4][5]
Fluorescence Quantum Yield (Φ)	0.15 - 0.35	The ratio of photons emitted to photons absorbed; this value is highly sensitive to the molecular environment.[2][3][4] [5][6][7]
Excitation Maximum (λex)	~579 - 591 nm	The peak wavelength for light absorption.[1][2][3][4][5][7]
Emission Maximum (λem)	~591 - 605 nm	The peak wavelength for fluorescence emission.[1][2][3] [4][5][6][7]
Stokes Shift	~12 - 23 nm	The difference in wavelength between the excitation and emission maxima.[1][2]

Experimental Protocols

Accurate determination of the molar extinction coefficient and quantum yield is essential for quantitative fluorescence studies. The following sections detail the standard methodologies for measuring these parameters.

Protocol 1: Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is determined by applying the Beer-Lambert law, which states a linear relationship between absorbance and the concentration of an absorbing species.[8]

Materials and Equipment:

Calibrated UV-Vis spectrophotometer

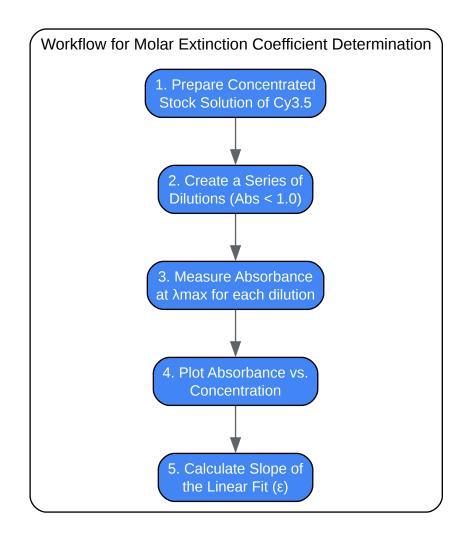


- Quartz cuvettes (1 cm path length)
- Analytical balance
- · Volumetric flasks and pipettes
- High-purity solvent (e.g., ddH₂O, PBS, DMSO)
- Cy3.5 dye sample

Methodology:

- Prepare a Stock Solution: Accurately weigh a small amount of the Cy3.5 dye and dissolve it
 in a precise volume of the chosen solvent to create a concentrated stock solution.
- Prepare Serial Dilutions: Create a series of at least five dilutions from the stock solution. The
 concentration range should be chosen to yield absorbance values between 0.1 and 1.0 at
 the absorption maximum to ensure linearity.
- Acquire Absorbance Spectra:
 - Use the pure solvent to record a baseline (blank) spectrum.
 - For each dilution, record the full absorbance spectrum to identify the wavelength of maximum absorbance (λmax).
 - \circ Measure the absorbance of each solution at the determined λ max.
- Data Analysis:
 - Plot the absorbance at λmax on the y-axis against the molar concentration of the dye on the x-axis.
 - Perform a linear regression on the data points. The plot should yield a straight line passing through the origin.
 - The slope of this line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.[2]





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Caption: Workflow for determining the molar extinction coefficient using the Beer-Lambert law.

Protocol 2: Determination of Relative Fluorescence Quantum Yield (Φ)

The most common and reliable method for determining the fluorescence quantum yield is the comparative method, which measures the fluorescence of the test sample relative to a well-characterized standard with a known quantum yield.[9][10]

Materials and Equipment:

Calibrated spectrofluorometer



- UV-Vis spectrophotometer
- Quartz fluorescence cuvettes (1 cm path length)
- Cy3.5 sample ("test")
- Fluorescent standard with known quantum yield (Φ_R) and spectral properties similar to Cy3.5 (e.g., Rhodamine 6G).
- High-purity solvent (the same solvent must be used for the test sample and the standard).

Methodology:

- Prepare Solutions: Prepare a series of dilutions for both the Cy3.5 sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[2]
- Measure Absorbance: Using a spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
- Measure Fluorescence Emission:
 - Set the spectrofluorometer to the same excitation wavelength used for the absorbance measurements.
 - Record the fluorescence emission spectrum for a solvent blank.
 - Record the corrected fluorescence emission spectra for each dilution of the Cy3.5 sample and the reference standard under identical instrument conditions (e.g., excitation/emission slit widths).
- Data Analysis:
 - Subtract the blank spectrum from each of the sample and standard spectra.
 - Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).



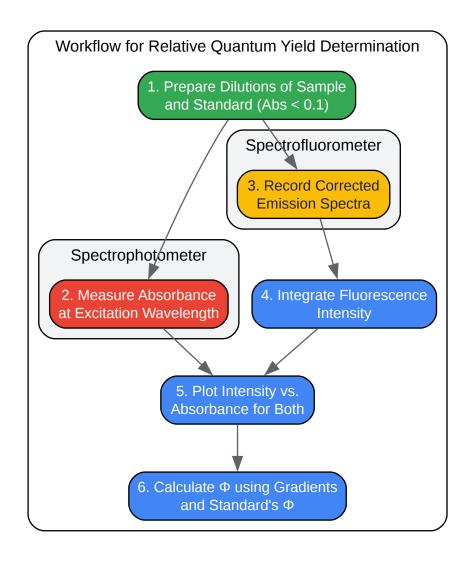
- For both the sample and the standard, plot the integrated fluorescence intensity (y-axis)
 versus the absorbance at the excitation wavelength (x-axis).
- Determine the gradient (slope) of the resulting straight lines for both the sample (Grad_S) and the standard (Grad_R).
- Calculate the quantum yield of the Cy3.5 sample (Φ_S) using the following equation:[2][9]

$$\Phi_S = \Phi_R \times (Grad_S / Grad_R) \times (n_S^2 / n_R^2)$$

Where:

- Φ is the quantum yield.
- Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
- n is the refractive index of the solvent.
- Subscripts S and R denote the sample and reference standard, respectively. If the same solvent is used, the refractive index term (n_S²/n_R²) cancels out to 1.





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Caption: Workflow for determining relative quantum yield using the comparative method.

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